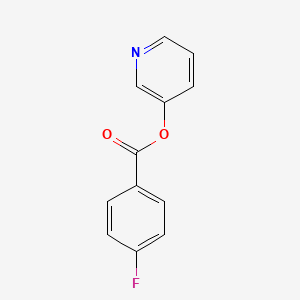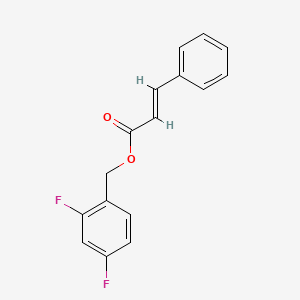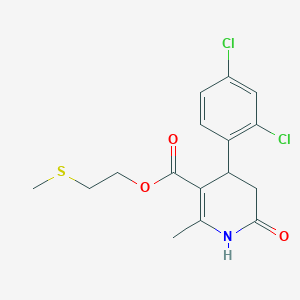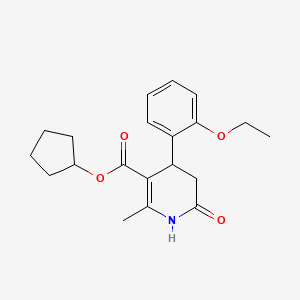
2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-1H-1,2,4-triazol-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of highly fluorinated compounds that exhibit a range of physical and chemical properties due to the presence of fluorine atoms. Fluorinated compounds are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique reactivity, stability, and biological activity.
Synthesis Analysis
Synthesis of complex fluorinated compounds often involves multi-step reactions, including halogenation, cyclization, and functionalization steps. For instance, the synthesis of difluorinated acetamides can be achieved through the electrochemical silylation of chlorodifluoroacetamides, followed by condensation with carbonyl compounds (Bordeau et al., 2006).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the strong electronegativity of fluorine, which influences the electronic distribution within the molecule. X-ray crystallography and NMR spectroscopy are common techniques used for structural elucidation. These methods can determine the arrangement of atoms and the stereochemistry of the compound, providing insights into its reactivity and properties.
Chemical Reactions and Properties
Fluorinated compounds exhibit unique chemical reactivities, such as enhanced stability and resistance to degradation, due to the strength of the C-F bond. The introduction of fluorine atoms can significantly alter the compound's physical and chemical properties, including boiling points, solubility, and biological activity. For example, perfluoro-N-(4-pyridyl)acetamide shows distinct fluorinating reactivity under mild conditions, illustrating the potential for selective fluorination reactions in synthetic chemistry (Banks et al., 1996).
Propiedades
IUPAC Name |
2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F9N4O2/c9-4(10,2(22)20-3-18-1-19-21-3)7(15)5(11,12)6(13,14)8(16,17)23-7/h1H,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKPPUWVNOTQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)NC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F9N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methylbenzimidazo[2,1-a]phthalazine](/img/structure/B5614782.png)
![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5614787.png)
![(3R*,4R*)-1-[(5-cyclopentyl-2-thienyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5614792.png)
![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5614801.png)


![3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5614826.png)
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5614834.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5614854.png)
![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B5614866.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5614882.png)
